molecular formula C8H9F3N2 B2511737 1-(1-(2,3,4-Trifluorophenyl)ethyl)hydrazine CAS No. 1314940-25-4

1-(1-(2,3,4-Trifluorophenyl)ethyl)hydrazine

Cat. No.: B2511737
CAS No.: 1314940-25-4
M. Wt: 190.169
InChI Key: OCDLCSVSPVDMTB-UHFFFAOYSA-N
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Description

1-(1-(2,3,4-Trifluorophenyl)ethyl)hydrazine is an organic compound with the molecular formula C8H9F3N2 It is characterized by the presence of a trifluorophenyl group attached to an ethyl hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2,3,4-Trifluorophenyl)ethyl)hydrazine typically involves the reaction of 2,3,4-trifluorobenzaldehyde with ethyl hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(1-(2,3,4-Trifluorophenyl)ethyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

1-(1-(2,3,4-Trifluorophenyl)ethyl)hydrazine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-(2,3,4-Trifluorophenyl)ethyl)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes through its reactive functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its trifluorophenyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(2,3,4-trifluorophenyl)ethylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-4(13-12)5-2-3-6(9)8(11)7(5)10/h2-4,13H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDLCSVSPVDMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=C(C=C1)F)F)F)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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